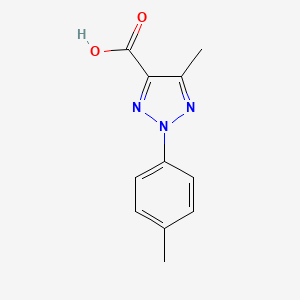

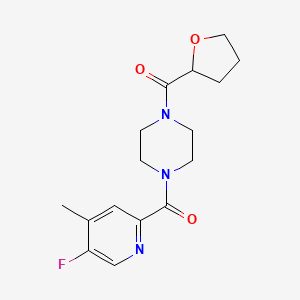

4-Fluoro-2-phenylpyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-2-phenylpyrrolidine hydrochloride is a chemical compound that can be purchased for pharmaceutical testing . It is often used as a reference standard to ensure accurate results .

Molecular Structure Analysis

The molecular weight of 4-Fluoro-2-phenylpyrrolidine hydrochloride is 201.67 . The InChI code is 1S/C10H12FN.ClH/c11-9-6-10 (12-7-9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H .Physical And Chemical Properties Analysis

4-Fluoro-2-phenylpyrrolidine hydrochloride is a powder that can be stored at room temperature .Scientific Research Applications

Synthesis of Medicinally Relevant Compounds

4-Fluoropyrrolidine derivatives play a crucial role in medicinal chemistry, especially as synthons for dipeptidyl peptidase IV inhibitors. A method involving the stereospecific double fluorination of N-protected 4-hydroxyproline with Fluolead has been developed to synthesize N-protected 4-fluoropyrrolidine-2-carbonyl fluorides in high yield. These synthons facilitate the preparation of 4-fluoropyrrolidine derivatives through conversion to various intermediates, such as carboxamides and carbonitriles, in excellent yields. This methodology significantly reduces the synthetic steps needed for their preparation, highlighting their importance in medicinal applications (Singh & Umemoto, 2011).

Organic Fluorine Chemistry

The one-pot reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines has led to the synthesis of β-fluoropyrrole derivatives. This synthesis showcases the reactivity and utility of fluorinated compounds in creating complex organic molecules. The reaction demonstrates how the bulkiness of the primary amine affects the yield, with less bulky amines resulting in higher yields. This research exemplifies the application of organic fluorine chemistry in synthesizing novel fluorinated organic compounds (Kim et al., 2007).

Computational Chemistry in Material Science

A computational study explored the structure-directing effect of benzylpyrrolidine and its fluorinated derivatives in the synthesis of the aluminophosphate AlPO-5. This research demonstrated how the electronic properties of fluorinated derivatives influence the synthesis and structure of microporous materials, offering insights into the design of more efficient synthesis routes for materials with specific properties (Gómez-Hortigüela et al., 2004).

Novel Syntheses of Heterocyclic and Aryl Compounds

Research into novel synthetic pathways for 4-fluoropyridines from 2-fluoroallylic alcohols has unveiled methods for constructing compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. These methods involve sequences of rearrangements and cyclopropanation, demonstrating the versatility of fluorinated pyrrolidines in synthesizing complex heterocyclic structures (Wittmann et al., 2006).

Future Directions

Fluorinated compounds, such as 4-Fluoro-2-phenylpyrrolidine hydrochloride, are of increasing interest due to their unique physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agricultural products . Future research may focus on further understanding the properties of these compounds and developing new synthesis methods .

properties

IUPAC Name |

4-fluoro-2-phenylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-6-10(12-7-9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUSTNLBWNOSTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)

![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)

![1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2806410.png)

![1-(2-methylphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806411.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2806412.png)

![4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2806413.png)

![N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)